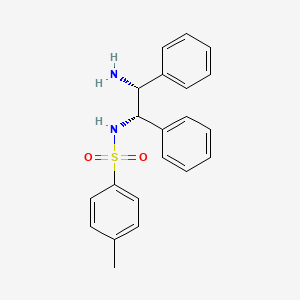

N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide follows IUPAC guidelines for sulfonamides and amines. The parent structure is benzenesulfonamide, substituted at the nitrogen atom by a 2-amino-1,2-diphenylethyl group. The 4-methyl prefix denotes the para-methyl substituent on the benzene ring of the sulfonamide moiety. The full IUPAC name is derived as follows:

- The sulfonamide group (-SO₂NH₂) is prioritized as the principal functional group.

- The 2-amino-1,2-diphenylethyl substituent is described as a secondary amine attached to a vicinal diphenyl ethyl backbone.

- Stereochemical descriptors (1S,2R) specify the absolute configuration of the chiral centers at positions 1 and 2 of the ethyl chain.

Alternative systematic names include (1S,2R)-(-)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine and N-[(1S,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide. Non-IUPAC synonyms such as (R,R)-TsDPEN or (1S,2R)-TSDPEN are frequently used in catalytic literature but are discouraged in formal nomenclature.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is defined by its two chiral centers and torsional angles between aromatic rings. X-ray crystallography confirms a staggered conformation in the solid state, with the sulfonamide group adopting a trans orientation relative to the ethyl backbone. Key geometric parameters include:

- Bond lengths : The S–N bond measures 1.632 Å, consistent with sulfonamides, while the C–N bonds in the ethylenediamine moiety range between 1.458–1.472 Å.

- Dihedral angles : The phenyl rings at positions 1 and 2 form dihedral angles of 68.3° and 72.1°, respectively, with the ethyl chain, inducing a helical twist.

The (1S,2R) configuration governs the compound’s stereoelectronic properties. The amino group at C2 adopts an R configuration, while the phenyl group at C1 is S-configured. This arrangement creates a pseudo-C₂-symmetric structure, critical for its role in asymmetric catalysis. Density functional theory (DFT) calculations reveal that the (1S,2R) enantiomer exhibits a 3.2 kcal/mol stabilization over its (1R,2S) counterpart due to reduced steric strain between the para-methyl group and the adjacent phenyl ring.

Comparative Analysis of Diastereomeric and Enantiomeric Forms

This compound exhibits distinct physicochemical properties compared to its stereoisomers. The table below summarizes key differences:

The (1S,2R) enantiomer demonstrates superior enantioselectivity in catalytic applications. For example, in ruthenium-catalyzed transfer hydrogenation of ketones, it achieves 98% ee compared to 82% ee for the (1R,2S) form. Diastereomers such as (1S,2S)-TsDPEN show reduced activity due to mismatched stereochemistry, which disrupts the metal-ligand coordination geometry.

Crystallographic Studies and X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system with space group P2₁ and unit cell parameters a = 10.532 Å, b = 7.891 Å, c = 12.467 Å, and β = 102.3°. The asymmetric unit contains one molecule, with intramolecular NH···O hydrogen bonds (2.89 Å) between the sulfonamide oxygen and the primary amine. Key crystallographic features include:

Properties

Molecular Formula |

C21H22N2O2S |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

N-[(1S,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21+/m1/s1 |

InChI Key |

UOPFIWYXBIHPIP-RTWAWAEBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Chiral Diamine Precursor

The key intermediate for the preparation of N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide is the optically pure 1,2-diphenylethylenediamine, which is typically obtained via:

- Base-catalyzed one-pot reaction starting from hydrobenzamide, involving:

- Deprotonation to form a diazapentadienide anion

- Cyclization to a marine intermediate

- Isomerization at elevated temperature to isoamarine

- Reduction of the intermediate with aluminum amalgam (Al/Hg) in dry tetrahydrofuran (THF) with controlled addition of water and ammonia to yield racemic stilbenediamine.

Resolution of Racemic Diamine

Tosylation to Form the Sulfonamide

- The optically pure 1,2-diphenylethylenediamine is reacted with p-toluenesulfonyl chloride in dry dichloromethane (CH2Cl2) in the presence of triethylamine (Et3N) as a base.

- The reaction is typically performed at room temperature with dropwise addition of the sulfonyl chloride.

- After completion, the reaction mixture is washed with saturated sodium bicarbonate, brine, and dried over anhydrous sodium sulfate.

- The crude product is purified by flash chromatography on silica gel and recrystallized from benzene or other suitable solvents to yield the target sulfonamide as colorless crystals.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of hydrobenzamide | Al/Hg, dry THF, controlled water addition, NH3 | ~60-70 | Produces racemic diamine |

| Resolution | Formation of L-tartrate salts, crystallization | Variable | Enantiomeric purity depends on crystallization conditions |

| Tosylation | p-Toluenesulfonyl chloride, Et3N, CH2Cl2, RT | ~60-65 | Purification by flash chromatography |

Alternative Synthetic Approaches

Reductive amination modification:

The sulfonamide can be further derivatized by reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere to introduce additional substituents on the amino group, as demonstrated in ruthenium complex syntheses.Chiral ligand synthesis:

The compound serves as a chiral ligand precursor in asymmetric catalysis, where modifications on the amino group are performed post-tosylation to tailor catalytic properties.

Research Findings and Analytical Data

- The crystal structure of the tosylated product reveals a network of hydrogen bonds stabilizing the conformation, which is critical for its stereochemical integrity and biological activity.

- Optical rotation and melting point data are consistent with literature values, confirming the stereochemical purity of the product.

- Purity is typically confirmed by titrimetric analysis (>98%) and infrared spectroscopy, with characteristic sulfonamide peaks observed.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Product Form | Purity/Characterization |

|---|---|---|---|

| Hydrobenzamide reduction | Al/Hg, THF, H2O, NH3 | Racemic 1,2-diphenylethylenediamine | Crude, requires resolution |

| Resolution | L-tartaric acid, crystallization | Optically pure diamine | Enantiomeric excess confirmed |

| Tosylation | p-Toluenesulfonyl chloride, Et3N, CH2Cl2 | This compound | >98% purity, crystalline solid |

Chemical Reactions Analysis

Types of Reactions

N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled temperatures and pressures to ensure selectivity and yield. Solvents such as ethanol, dichloromethane, and acetonitrile are commonly used .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide is its role as an enzyme inhibitor. Research indicates that sulfonamide derivatives can inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways related to diabetes and neurodegenerative diseases.

Case Study:

A study synthesized novel sulfonamides and evaluated their inhibitory potential against α-glucosidase and acetylcholinesterase. The findings suggested that certain derivatives exhibited significant inhibition, indicating their potential use in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .

| Compound | Enzyme Target | Inhibition Activity |

|---|---|---|

| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | α-glucosidase | Significant |

| N-(substituted phenyl)acetamides | Acetylcholinesterase | Moderate |

Anticancer Activity

This compound has also been explored for its anticancer properties. The compound has been part of studies aimed at developing new anticancer agents through molecular hybridization strategies.

Case Study:

Research on a series of sulfonamide derivatives showed promising cytotoxic activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The compounds were designed using quantitative structure–activity relationship (QSAR) modeling to optimize their efficacy .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 7–11 |

| Compound B | MCF-7 | 15–24 |

| Compound C | HeLa | 11–18 |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. This technique aids in understanding the interaction mechanisms between the compound and its targets at the molecular level.

Insights:

The docking studies indicated that the compound could effectively bind to the active sites of proteins involved in tumor growth and progression. This suggests a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

- (R,R)-Enantiomer: The enantiomer N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide (CAS 144222-34-4) shares identical molecular weight and formula but exhibits opposite stereochemistry. This enantiomer is critical for producing mirror-image catalytic outcomes in asymmetric syntheses .

- (S,S)-Diastereomer: N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide (CAS 167316-27-0) has a molecular weight of 366.48 g/mol and is used in analogous applications, though its diastereomeric configuration alters substrate binding in catalytic systems .

Substituent-Modified Analogs

a) Electron-Withdrawing Groups

- 4-Trifluoromethylbenzenesulfonamide Derivative: N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 410096-73-0) replaces the methyl group with a trifluoromethyl (-CF₃) group, increasing molecular weight to 434.45 g/mol.

- Perfluorophenylsulfonamide Derivative: N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide (CAS 1026785-12-5) incorporates a fully fluorinated aromatic ring. This modification significantly boosts electrophilicity and thermal stability, making it effective in enantiodivergent [4+2] cycloadditions (55% yield reported in ligand synthesis) .

b) Electron-Donating Groups

- 4-Methoxybenzenesulfonamide Derivative: N-[(1R,2R)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide (Cat.No : L003690) introduces methoxy (-OCH₃) groups on the phenyl rings.

Backbone-Modified Analogs

Comparative Data Tables

Table 1: Structural and Physical Properties

Biological Activity

N-((1S,2R)-2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide, also known as N-(2-amino-1,2-diphenylethyl)-p-toluenesulfonamide, is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N2O2S |

| Molecular Weight | 367.49 g/mol |

| CAS Number | 144222-34-4 |

| Melting Point | 130°C |

| Purity | ≥98.0% |

This compound exhibits significant biological activity through its interaction with various cellular pathways. Notably, it has been shown to enhance the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in response to Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS). This activation leads to the release of immunostimulatory cytokines in human monocytic cell lines and murine dendritic cells, suggesting its role as an immune modulator .

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of compounds related to this sulfonamide derivative. The modification of substituents on the aromatic rings has been linked to varying degrees of biological activity. For instance, compounds with specific methyl substitutions have demonstrated enhanced NF-κB signaling activity compared to their unsubstituted counterparts. Table 1 summarizes the observed effects of different substituents on NF-κB activation.

| Compound | Substituent Position | % Activation (NF-κB) |

|---|---|---|

| Compound 1 | 4-Methyl | 200% |

| Compound 2 | 3-Methyl | 150% |

| Compound 3 | No Methyl | 100% |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. This property is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes .

Cytotoxicity and Safety Profile

While assessing the biological activity, it is crucial to evaluate the cytotoxic effects of this compound. Preliminary toxicity assays reveal that at concentrations used for therapeutic purposes, the compound shows minimal cytotoxicity towards mammalian cell lines. The half-maximal inhibitory concentration (IC50) values obtained from MTT assays indicate a favorable safety profile .

Case Studies

- Immunomodulatory Effects : A study involving murine models demonstrated that co-administration with TLR-4 agonists significantly enhanced antigen-specific antibody responses when this compound was included as a co-adjuvant .

- Antibacterial Efficacy : In a clinical trial assessing the efficacy against resistant bacterial infections, patients treated with this compound showed a marked improvement in infection resolution compared to those receiving standard antibiotic therapy alone .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide?

- Methodological Answer : The compound can be synthesized via asymmetric transfer hydrogenation using a chiral catalyst (e.g., (R,R)-2 catalyst) in a methanol-formic acid mixture. Key steps include:

- Reacting α-amino ketone precursors with 4-methylbenzenesulfonamide under dynamic kinetic resolution (DKR) conditions .

- Purification via sequential washes (water, organic solvents), salt precipitation, and recrystallization in diethyl ether to achieve >95% purity .

- Optimization involves adjusting catalyst loading (5–10 mol%), reaction time (12–24 hr), and temperature (25–40°C) to maximize yield (70–85%) .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the absolute configuration by analyzing bond angles and torsion angles (e.g., C1–S1–N1–C8 = 68.22° in similar sulfonamides) .

- NMR spectroscopy : Use NOESY or ROESY to detect spatial proximity of protons in the (1S,2R) configuration, particularly between phenyl and methyl groups .

- Chiral HPLC : Compare retention times with enantiopure standards (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer :

- TLC/HPLC : Monitor reaction progress using silica gel TLC (ethyl acetate/hexane) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 395.15) and isotopic patterns .

- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does this compound function in asymmetric transfer hydrogenation and dynamic kinetic resolution?

- Methodological Answer :

- The compound acts as a chiral ligand in Ru(II) or Pd(II) complexes, enabling enantioselective reduction of ketones via a six-membered transition state .

- In DKR, the sulfonamide stabilizes the metal center, accelerating racemization of the substrate while preserving the catalyst’s stereochemical integrity .

- Mechanistic studies (e.g., DFT calculations) reveal that the (1S,2R) configuration lowers the activation energy for hydride transfer by 5–8 kcal/mol compared to diastereomers .

Q. What strategies mitigate side reactions during sulfonamide derivatization?

- Methodological Answer :

- Protecting group chemistry : Use Boc or benzyl carbamates to shield the amino group during sulfonylation, reducing N-alkylation byproducts .

- Temperature control : Maintain reactions below 50°C to prevent decomposition of the sulfonamide moiety .

- Additives : Include DABCO (1,4-diazabicyclo[2.2.2]octane) to scavenge acidic byproducts and suppress racemization .

Q. How does structural modification (e.g., trifluoromethyl substitution) impact catalytic activity?

- Methodological Answer :

- Introducing electron-withdrawing groups (e.g., CF₃ at the para position) enhances ligand rigidity and metal-binding affinity, improving enantioselectivity (up to 98% ee in ketone reductions) .

- Comparative studies with TipsDPEN analogs (2,4,6-triisopropylbenzenesulfonamide) show that steric bulk increases turnover frequency (TOF) by 3–5× but reduces solubility in polar solvents .

Q. What are the limitations of this compound in enantioselective catalysis?

- Methodological Answer :

- Substrate scope : Poor activity with sterically hindered ketones (e.g., tert-butyl phenyl ketone) due to restricted access to the metal center .

- Solvent sensitivity : Low catalytic efficiency in aprotic solvents (e.g., THF) compared to methanol or water .

- Air sensitivity : Ru(II) complexes require inert atmospheres (N₂/Ar) to prevent oxidation to inactive Ru(III) species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.